molecular formula C9H11NO2 B057627 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine CAS No. 4442-59-5

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Cat. No. B057627
CAS RN: 4442-59-5
M. Wt: 165.19 g/mol
InChI Key: JHNURUNMNRSGRO-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is a chemical compound that has been explored in various scientific studies. It belongs to a class of organic compounds known for their unique structural and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions such as 1,3-dipolar cycloaddition reactions and palladium-catalyzed oxidative aminocarbonylation-cyclization of precursors. For instance, a related compound, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was synthesized using a 1,3-dipolar cycloaddition reaction (Aouine, El Hallaoui, & Alami, 2014). Another example includes the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques like NMR spectroscopy, elemental analysis, and X-ray diffraction analysis. Such studies reveal the stereochemistry and conformational details of the molecules, crucial for understanding their reactivity and interactions.

Chemical Reactions and Properties

These compounds exhibit a range of chemical behaviors due to their unique structures. For instance, some derivatives undergo cascade reactions catalyzed by Sc(OTf)3, leading to novel fluorescent fused-four-ring structures (Mao et al., 2015).

Scientific Research Applications

  • B-Raf Kinase Inhibitors : Novel derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, showing potent biological activity. This could have implications for treatments targeting melanoma cell lines (Yang et al., 2012).

  • Organic Light-Emitting Devices : Certain derivatives, such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole, have been used in the construction of blue-emissive molecules for non-doped organic light-emitting devices, indicating potential applications in display technologies (Jayabharathi et al., 2018).

  • Antibacterial and Antifungal Properties : Studies have been conducted on chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, showing significant antibacterial and antifungal activities. This indicates potential for pharmaceutical applications in treating microbial infections (Shinde et al., 2021).

  • Synthesis of Novel Compounds : Research has focused on developing new synthetic methods for creating derivatives of 2,3-dihydrobenzo[b][1,4]dioxin, which could be useful in developing new pharmaceuticals or materials (Gabriele et al., 2006).

  • Dopamine D4 Receptor Ligands : Certain benzodioxine derivatives have been evaluated as ligands for dopamine D4 receptors, showing promise for PET imaging studies in neurological research (Kügler et al., 2011).

Safety And Hazards

The compound is classified as dangerous and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNURUNMNRSGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305746
Record name 2-Aminomethyl-1,4-benzodioxane
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

CAS RN

4442-59-5
Record name 2-Aminomethyl-1,4-benzodioxane
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Record name 1,4-Benzodioxan-2-methylamine
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Record name 4442-59-5
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Record name 2-Aminomethyl-1,4-benzodioxane
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Record name 2,3-dihydro-1,4-benzodioxin-2-methylamine
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Synthesis routes and methods

Procedure details

Commercial grade of 2-chloromethyl-1,4-benzodioxane (10.0 g, 54.7 mmol) and phthalimide potassium salt (12.0 g, 65.0 mmol) were added to N,N-dimethylformamide (350 ml) and subjected to reaction overnight under reflux; thereafter, N,N-dlmethylformamide was distilled off under vacuum. Water (250 ml) was added to the residue and the mixture was stirred well, with the floating solids being subsequently recovered by filtration. The solids were dried, then recrystallized from methanol/methylene chloride, thereby yielding (1,4-benzodioxan-2-ylmethyl)phthalimide as a colorless tabular crystal in an amount of 8.43 g. The thus obtained crystal was dissolved in ethanol (500 ml); to the solution, hydrazine hydrate (4.3 g) was added, followed by refluxing under heating for 3 h. The resulting solids were filtered off and ethanol was distilled off under vacuum, followed by addition of water (300 ml). Thereafter, an aqueous solution of 6N sodium hydroxide was added to adjust pH to 12 and the mixture was subjected to 3 cycles of extraction with methylene chloride. The methylene chloride layers were dried with anhydrous sodium sulfate, and concentrated under vacuum, thereby yielding a crude product of 2-aminomethyl-1,4-benzodioxane as a colorless oil (crude product, 4.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Takahashi, H Funami, T Iwaki, H Maruoka… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of 2-alkylamino nicotinamide analogs was prepared as orally active ghrelin receptor (ghrelinR) inverse agonists. Starting from compound 1, oral bioavailability was improved by …
Number of citations: 12 www.sciencedirect.com
Y He, X Guo, ZH Yu, L Wu, AM Gunawan… - Bioorganic & medicinal …, 2015 - Elsevier
The ubiquitin-like domain-containing C-terminal domain phosphatase 1 (UBLCP1) has been implicated as a negative regulator of the proteasome, a key mediator in the ubiquitin-…
Number of citations: 11 www.sciencedirect.com
AA Aghekyan, SO Vartanyan, AS Avakyan… - … . Chemical Journal of …, 2019 - ՀՀ ԳԱԱ
Number of citations: 0

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